molecular formula C28H24FN3O6 B1432421 Cabozantinib N-oxide CAS No. 1621681-63-7

Cabozantinib N-oxide

货号: B1432421
CAS 编号: 1621681-63-7
分子量: 517.5 g/mol
InChI 键: FKJJTKYQXXLFPS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Its unique properties make it an essential component in various experiments, enabling breakthroughs in fields like medicine, materials science, and environmental studies.

准备方法

The synthesis of Cabozantinib N-oxide involves systematic reactions that result in the stepwise addition of specific nucleotides. The process typically includes the use of controlled pore glass as a solid phase support and the addition of nucleotides protected at their 5′ hydroxy end with a dimethoxytrityl group . Industrial production methods often involve automated high-throughput techniques using advanced pipetting robots to streamline the preparation process .

化学反应分析

Cabozantinib N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation and methanol for esterification . Major products formed from these reactions include methyl 4-iodobenzoate and other derivatives .

科学研究应用

Key Findings from Studies

  • Metabolic Pathways : CBN is predominantly produced via CYP3A4-mediated oxidation. Studies have shown that this enzyme plays a crucial role in the biotransformation of cabozantinib, with CBN being one of the main metabolites detected in human plasma .
  • Clinical Relevance : The pharmacokinetic profiles of cabozantinib and its metabolites, including CBN, have been investigated in various clinical trials. For instance, a study highlighted that CBN has a significantly lower potency compared to cabozantinib itself, possessing less than 1% of its on-target kinase inhibition activity .
  • Bioavailability Studies : Research has indicated that certain factors, such as proton pump inhibitors and H2 antagonists, may alter the bioavailability of cabozantinib and its metabolites, including CBN .

Table 1: Summary of Clinical Trials Involving Cabozantinib

Study IDObjectiveDesignPopulationFindings
XL184-001Safety and tolerabilityPhase 1 dose escalation40 cancer patientsEstablished maximum tolerated dose
XL184-201Objective response ratePhase 240 cancer patientsEvaluated response rates
XL184-301Progression-free survivalPhase 3 pivotal trial219 MTC patientsDemonstrated significant PFS benefit

Implications for Personalized Medicine

The metabolism of cabozantinib to CBN has implications for personalized medicine approaches in oncology. Understanding individual variations in CYP3A4 enzyme activity can help predict patient responses to cabozantinib therapy. For example, genetic polymorphisms affecting CYP3A4 expression may lead to variable drug metabolism rates among patients, influencing both efficacy and safety profiles .

作用机制

The mechanism of action of Cabozantinib N-oxide involves its role as a potent c-MET inhibitor. It works by inhibiting the c-MET pathway, which is crucial in the development and progression of various cancers . This inhibition leads to the suppression of tumor growth and metastasis.

相似化合物的比较

Cabozantinib N-oxide is unique compared to other similar compounds due to its specific inhibitory action on the c-MET pathway. Similar compounds include other c-MET inhibitors like Crizotinib and Foretinib, which also target the same pathway but differ in their chemical structure and potency . The uniqueness of this compound lies in its specific molecular interactions and the resulting biological effects.

生物活性

Cabozantinib N-oxide is a significant metabolite of cabozantinib, a potent tyrosine kinase inhibitor widely used in the treatment of various cancers, including renal cell carcinoma (RCC), medullary thyroid cancer (MTC), and hepatocellular carcinoma (HCC). Understanding the biological activity of this compound is crucial for assessing its therapeutic potential and safety profile.

Metabolism and Formation

Cabozantinib is primarily metabolized by cytochrome P450 enzymes, predominantly CYP3A4, which plays a critical role in the oxidative metabolism of this compound. The formation of this compound occurs through the oxidation process mediated by CYP3A4, with studies indicating that this enzyme is responsible for generating several metabolites, including this compound, desmethyl cabozantinib, and monohydroxy cabozantinib .

Table 1: Metabolites of Cabozantinib

MetaboliteDescriptionFormation Enzyme
This compoundMajor metabolite with reduced potencyCYP3A4
Desmethyl CabozantinibAnother significant metaboliteCYP3A4
Monohydroxy CabozantinibMinor metaboliteCYP3A4

Pharmacological Activity

Although this compound is a metabolite of cabozantinib, it exhibits significantly lower potency against its target kinases compared to the parent compound. Specifically, it has been reported that this compound possesses less than 1% of the on-target kinase inhibition potency compared to cabozantinib itself . This diminished activity raises questions about its clinical relevance.

Clinical Implications

Clinical studies have shown that cabozantinib is effective in improving progression-free survival (PFS) in patients with advanced cancers. For example, a pivotal trial in patients with MTC demonstrated a median PFS of 11.2 months for those treated with cabozantinib compared to 4.0 months for placebo . However, the contribution of this compound to these outcomes remains unclear due to its low potency.

Case Study: Efficacy in Renal Cell Carcinoma

In a clinical study involving RCC patients, cabozantinib was associated with improved overall response rates and PFS compared to everolimus. The study indicated that the pharmacokinetics of cabozantinib were consistent across different patient populations, highlighting its efficacy regardless of prior treatments . The role of this compound in these outcomes was not specifically addressed but is an area for further investigation.

Safety Profile

The safety profile of cabozantinib includes common adverse events such as diarrhea, palmar-plantar erythrodysesthesia syndrome, and hypertension. Notably, the presence of metabolites like this compound does not significantly alter the safety profile observed with the parent compound .

属性

IUPAC Name

1-N-[4-(6,7-dimethoxy-1-oxidoquinolin-1-ium-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN3O6/c1-36-24-15-21-22(16-25(24)37-2)32(35)14-11-23(21)38-20-9-7-19(8-10-20)31-27(34)28(12-13-28)26(33)30-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,30,33)(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJJTKYQXXLFPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C[N+](=C2C=C1OC)[O-])OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1621681-63-7
Record name 1,1-Cyclopropanedicarboxamide, N-(4-((6,7-dimethoxy-1-oxido-4-quinolinyl)oxy)phenyl)-N'-(4-fluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1621681637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-((6,7-DIMETHOXY-1-OXIDO-4-QUINOLINYL)OXY)PHENYL)-N'-(4-FLUOROPHENYL)-1,1-CYCLOPROPANEDICARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKX6L2LD4X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cabozantinib N-oxide
Reactant of Route 2
Reactant of Route 2
Cabozantinib N-oxide
Reactant of Route 3
Reactant of Route 3
Cabozantinib N-oxide
Reactant of Route 4
Reactant of Route 4
Cabozantinib N-oxide
Reactant of Route 5
Reactant of Route 5
Cabozantinib N-oxide
Reactant of Route 6
Reactant of Route 6
Cabozantinib N-oxide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。